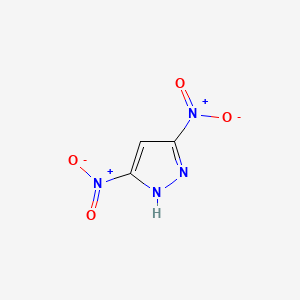

3,5-二硝基-1H-吡唑

描述

3,5-dinitro-1H-pyrazole is a chemical compound with the molecular formula C3H2N4O4 . It has a molecular weight of 158.07 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 4-amino-3,5-dinitro-1H-pyrazole (a derivative of 3,5-dinitro-1H-pyrazole) has been achieved through a vicarious nucleophilic substitution (VNS) reaction . The structure of the synthesized compound was characterized using NMR, IR, and element analysis .Molecular Structure Analysis

The molecular structure of 3,5-dinitro-1H-pyrazole can be represented by the InChI code: 1S/C3H2N4O4/c8-6(9)2-1-3(5-4-2)7(10)11/h1H,(H,4,5) . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

In the series of N-unsubstituted monocyclic pyrazoles, all possible C-mono- and dinitro derivatives containing a C–NH2 group were obtained, including 4-amino-3,5-dinitropyrazole .Physical And Chemical Properties Analysis

3,5-dinitro-1H-pyrazole is a powder that is stored at room temperature . It has a molecular weight of 158.0724 . The proton affinity of the compound is 759.4 kJ/mol, and its gas basicity is 727.5 kJ/mol .科学研究应用

化学研究

“3,5-二硝基-1H-吡唑” 是一种化学化合物,其分子式为 C3H2N4O4 . 在室温下,它是一种淡黄色到黄褐色的固体 . 由于其独特的性质,它被用于各种化学研究应用 .

蛋白质结构研究

二硝基吡唑类化合物因其在科学研究中的潜在应用而受到关注,特别是在蛋白质、酶和其他生物大分子的结构和功能研究中.

药物化学

包括“3,5-二硝基-1H-吡唑”在内的吡唑衍生物已被用于药物化学。 它们存在于各种药物的结构中,例如佐米他宾、伟哥、塞来昔布 ,并且在抑制 c-Met 或调节 GABA A 活性方面显示出潜力 .

荧光探针

“3,5-二硝基-1H-吡唑”及其衍生物已被用作荧光探针。 这些化合物可以吸收和发射光,这使得它们在各种科学应用中很有用,例如成像和传感 .

聚合物的结构单元

包括“3,5-二硝基-1H-吡唑”在内的吡唑化合物已被用作聚合物的结构单元 . 它们独特的化学结构有助于所得聚合物的性质。

杀虫剂

吡唑衍生物存在于一些杀虫剂的结构中,例如氰吡氟酰胺、氟虫酰胺和丁氟酰胺 . 它们的独特性质使它们在控制害虫方面非常有效。

安全和危害

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

There is a long-term goal of developing high energy density materials (HEDM), and 3,5-dinitro-1H-pyrazole is a part of this research . A novel N-bridged structure of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its selected nitrogen-rich energetic salts have been designed and synthesized . These compounds are being studied for their potential as new, safe, and environmentally benign energetic materials .

作用机制

Target of Action

3,5-Dinitro-1H-pyrazole is a highly nitrated pyrazole that serves as a powerful explosive and an effective oxidizer for rocket propellants . The primary targets of 3,5-Dinitro-1H-pyrazole are the chemical structures it interacts with during the detonation process. These interactions result in the release of a large amount of energy, making 3,5-Dinitro-1H-pyrazole an effective explosive material .

Mode of Action

The mode of action of 3,5-Dinitro-1H-pyrazole involves a series of chemical reactions that occur upon the application of heat, impact, shock, or spark . The compound’s unique molecular structure and the existence of strong intra- and intermolecular interactions contribute to its excellent performance . The combination of two dissimilar and adjacent nitrogen atoms in this azole allows it to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions .

Biochemical Pathways

The biochemical pathways affected by 3,5-Dinitro-1H-pyrazole are primarily related to its role as an explosive and oxidizer. The compound’s interaction with its targets leads to a series of chemical reactions that result in the release of a large amount of energy . The exact biochemical pathways involved in these reactions are complex and may vary depending on the specific conditions and the presence of other substances.

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is 1580724 , which could influence its ADME properties.

Result of Action

The result of the action of 3,5-Dinitro-1H-pyrazole is the release of a large amount of energy in the form of heat and gaseous products . This energy release is what makes 3,5-Dinitro-1H-pyrazole an effective explosive and oxidizer. On a molecular level, the compound’s interaction with its targets leads to a series of chemical reactions that result in this energy release .

属性

IUPAC Name |

3,5-dinitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)2-1-3(5-4-2)7(10)11/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZXCZWGGXVKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192109 | |

| Record name | 3,5-Dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38858-89-8 | |

| Record name | 3,5-Dinitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038858898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

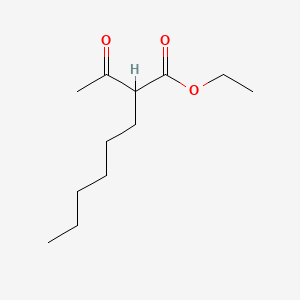

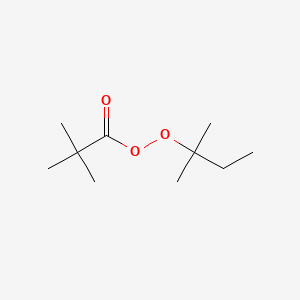

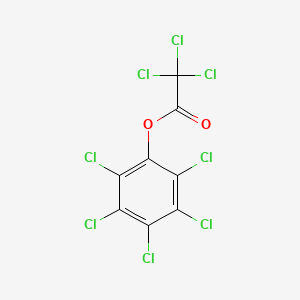

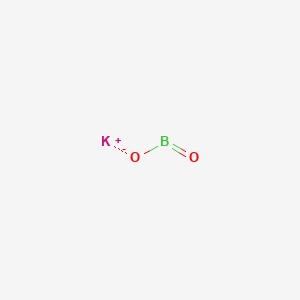

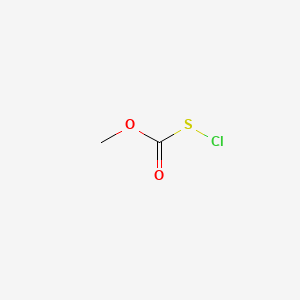

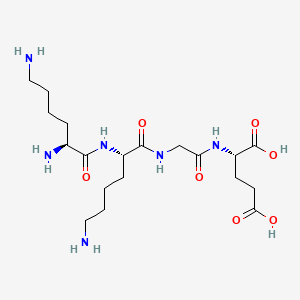

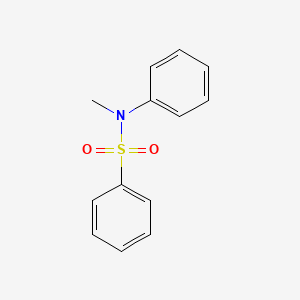

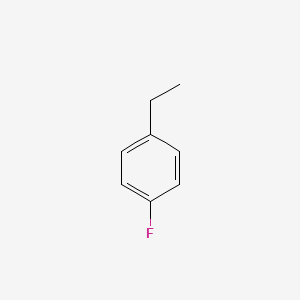

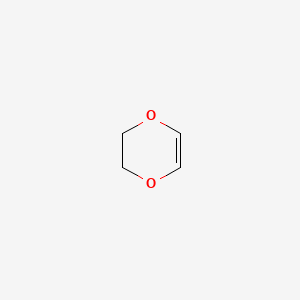

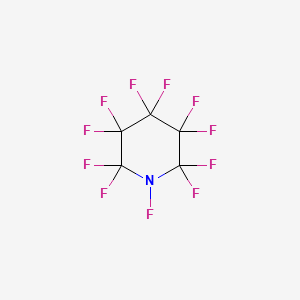

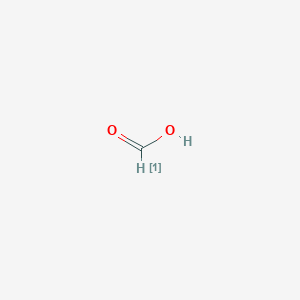

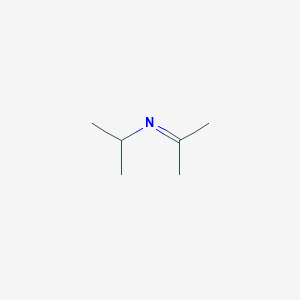

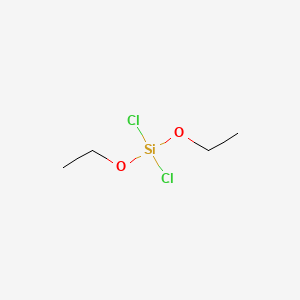

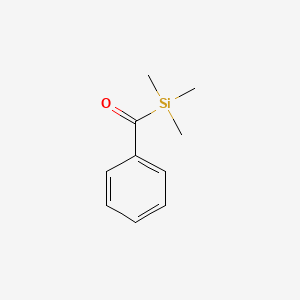

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。